4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline
Overview
Description
4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This particular compound has gained attention due to its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline typically involves multiple steps. One common method starts with the protection of aniline using acetyl chloride, followed by bromination to introduce the bromo group. The protected aniline is then reacted with 6-hydroxy-7-methoxyquinazoline under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques. For example, a simplified one-step automated synthesis method has been developed using 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride as a precursor and Sep-Pak purification .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents and organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancers that overexpress EGFR .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor with a similar quinazoline core.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is unique due to its specific substitution pattern, which may confer distinct binding properties and biological activities compared to other EGFR inhibitors . Its unique structure allows for potential modifications to enhance its efficacy and selectivity .
Properties
IUPAC Name |
4-(3-bromoanilino)-7-methoxyquinazolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMMLDTYCTYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439076 | |
Record name | 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295330-61-9 | |
Record name | 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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